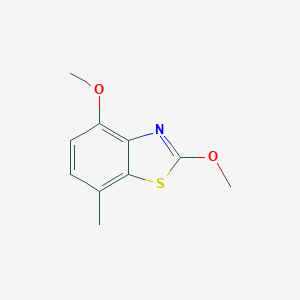
2,4-Dimethoxy-7-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-7-methyl-1,3-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMBT is a benzothiazole derivative that contains two methoxy groups and a methyl group attached to the benzene ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole is not well understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique properties. However, this compound also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, including the development of new synthetic methods for the compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, the study of this compound in material science and environmental science is likely to continue, with a focus on the synthesis of new organic materials and the development of new fluorescent probes for the detection of heavy metal ions in water.
Méthodes De Synthèse
2,4-Dimethoxy-7-methyl-1,3-benzothiazole can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by cyclization to form the benzothiazole ring. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by oxidation using hydrogen peroxide to form the benzothiazole ring.
Applications De Recherche Scientifique
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been used as a building block for the synthesis of new organic materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
| 108773-01-9 | |
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2,4-dimethoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3 |
Clé InChI |
BEXHMUOPDSFMNX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
SMILES canonique |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
Synonymes |
Benzothiazole, 2,4-dimethoxy-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


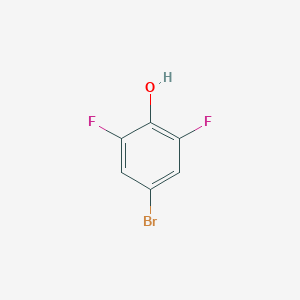

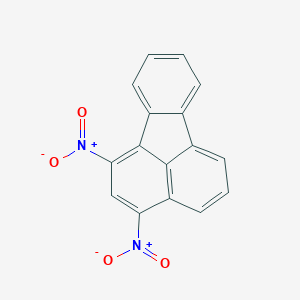
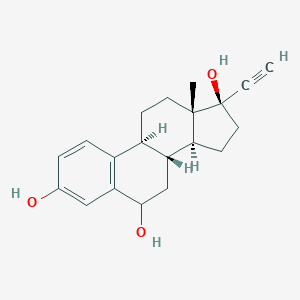

![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)

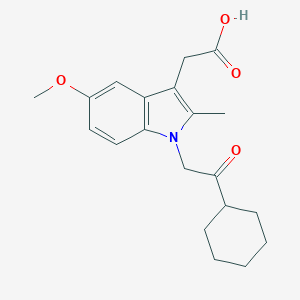
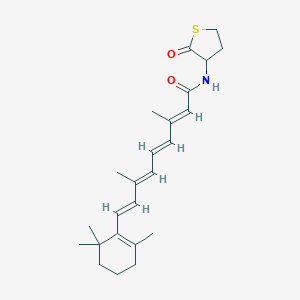
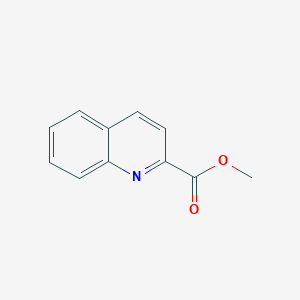
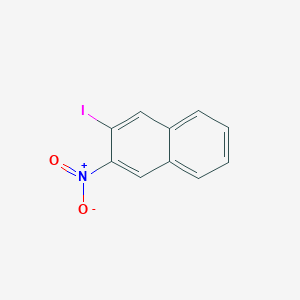
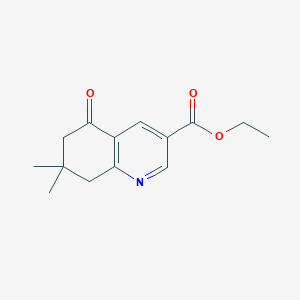
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
